[4-(2-Aminoethyl)cyclohexyl]methanol
Description
[4-(2-Aminoethyl)cyclohexyl]methanol (CID 22236240) is a cyclohexane derivative with a hydroxymethyl (-CH2OH) group and a 2-aminoethyl (-CH2CH2NH2) substituent at the 4-position of the cyclohexane ring. Its molecular formula is C9H19NO (MW: 157.25 g/mol), and it features a polar amino group and a hydroxyl group, which influence its physicochemical and biological properties . Predicted collision cross-section (CCS) values for its adducts range from 136.4–145.4 Ų, reflecting its moderate molecular size and polarity .
Properties
CAS No. |
1379377-49-7 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
[4-(2-aminoethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C9H19NO/c10-6-5-8-1-3-9(7-11)4-2-8/h8-9,11H,1-7,10H2 |
InChI Key |
GYPFXOJNVWZJEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCN)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Aminoethyl)cyclohexyl]methanol typically involves the following steps:
Cyclohexanone Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The cyclohexanol is then subjected to an amination reaction with ethylenediamine under acidic conditions to introduce the aminoethyl group.
Hydroxylation: The final step involves hydroxylation to introduce the hydroxyl group at the desired position on the cyclohexane ring.
Industrial Production Methods
Industrial production methods for [4-(2-Aminoethyl)cyclohexyl]methanol may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions, and high-pressure reactors may be employed to ensure complete conversion of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(2-Aminoethyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Cyclohexanone derivatives
Reduction: Secondary amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Aminoethyl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules. Its dual functionality allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a ligand in receptor studies due to its amine group, which can interact with various biological targets.
Medicine
Industry
Industrially, this compound can be used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(2-Aminoethyl)cyclohexyl]methanol involves its interaction with molecular targets through its amine and hydroxyl groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Cyclohexylmethanol Derivatives with Amino Substituents
(a) (4-Aminocyclohexyl)methanol
- Molecular Formula: C7H15NO (MW: 129.20 g/mol).
- Key Differences: Lacks the ethyl chain present in the target compound, with a single amino group directly attached to the cyclohexane ring.
- Applications: Used in SAR studies for estrogen receptor β agonists, highlighting the importance of hydroxyl and amino groups in receptor binding .
(b) [4-(Aminomethyl)cyclohexyl]methanol (CAS 1074-62-0)
- Molecular Formula: C8H17NO (MW: 143.23 g/mol).
- Key Differences: Features an aminomethyl (-CH2NH2) group instead of 2-aminoethyl. The shorter chain reduces flexibility and may limit interactions with distal biological targets .
(c) (4-Aminocyclohexyl)methanol Hydrochloride
Non-Amino Cyclohexylmethanol Derivatives
(a) (4-Tert-butylcyclohexyl)methanol
- Molecular Formula : C11H22O (MW: 170.29 g/mol).
- Key Differences: The tert-butyl group introduces significant hydrophobicity, increasing logP values. This contrasts sharply with the polar aminoethyl group in the target compound, suggesting divergent applications (e.g., surfactants vs. pharmaceuticals) .
(b) Cyclohexylmethanol Trifluoroacetate
- Structure: Esterified form of cyclohexylmethanol.
- Key Differences : The trifluoroacetate group enhances lipophilicity, making it more suitable for organic synthesis or as a metabolic intermediate .
(c) 2-(4-Methylcyclohexyl)ethanol
- Molecular Formula : C9H18O (MW: 142.24 g/mol).
- Key Differences: A methyl group and ethanol chain replace the aminoethyl and hydroxymethyl groups. This structure is less polar, favoring applications in fragrances or solvents .
Physicochemical Properties
| Compound | Molecular Formula | MW (g/mol) | Predicted CCS (Ų) [M+H]+ | Key Functional Groups |
|---|---|---|---|---|
| [4-(2-Aminoethyl)cyclohexyl]methanol | C9H19NO | 157.25 | 136.4 | -NH2, -OH |
| (4-Aminocyclohexyl)methanol | C7H15NO | 129.20 | N/A | -NH2, -OH |
| (4-Tert-butylcyclohexyl)methanol | C11H22O | 170.29 | N/A | -C(CH3)3, -OH |
| 2-(4-Methylcyclohexyl)ethanol | C9H18O | 142.24 | N/A | -CH3, -CH2CH2OH |
Notes:
- The aminoethyl group in the target compound increases molecular weight and CCS compared to simpler analogs.
- Hydroxyl and amino groups confer higher polarity, enhancing solubility in polar solvents .
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